Triclabendazole sulfoxide-13C,d3
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Overview
Description
Triclabendazole sulfoxide-13C,d3 is a compound that is labeled with carbon-13 and deuterium. It is the main plasma metabolite of Triclabendazole, a benzimidazole derivative used as an anthelmintic agent. This compound exhibits anti-parasitic effects and can inhibit membrane transporter ABCG2/BCRP .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triclabendazole sulfoxide-13C,d3 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon-13 into the Triclabendazole sulfoxide molecule. This process is typically carried out using specialized synthetic chemistry techniques that ensure the precise labeling of the compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve the desired isotopic labeling. The compound is then purified and characterized to ensure its quality and consistency .
Chemical Reactions Analysis
Types of Reactions: Triclabendazole sulfoxide-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic transformation and biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are carefully controlled to achieve the desired transformation while maintaining the integrity of the isotopic labeling .
Major Products: The major products formed from the reactions of this compound include its sulfone derivative and other metabolites. These products are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Scientific Research Applications
Triclabendazole sulfoxide-13C,d3 is widely used in scientific research due to its isotopic labeling. It serves as a tracer for quantitation during drug development and pharmacokinetic studies. The compound is also used to study the metabolism and mechanism of action of Triclabendazole in various biological systems .
In chemistry, this compound is used to investigate reaction mechanisms and pathways. In biology and medicine, it helps in understanding the interactions between the drug and its molecular targets. The compound’s ability to inhibit membrane transporter ABCG2/BCRP makes it valuable in studying drug resistance and transport .
Mechanism of Action
Triclabendazole sulfoxide-13C,d3 exerts its effects by inhibiting the membrane transporter ABCG2/BCRP. This inhibition disrupts the transport of various substrates across cell membranes, affecting the parasite’s ability to survive and proliferate. The compound’s mechanism of action involves binding to the transporter and blocking its function, leading to the accumulation of toxic substances within the parasite .
Comparison with Similar Compounds
Similar Compounds:
- Triclabendazole sulfone
- Triclabendazole
- Fenbendazole sulfone-d3
- Uracil-13C,15N2
Uniqueness: Triclabendazole sulfoxide-13C,d3 is unique due to its isotopic labeling with carbon-13 and deuterium. This labeling allows for precise tracking and quantitation in various scientific studies. Compared to other similar compounds, this compound offers enhanced stability and specificity in research applications .
Properties
Molecular Formula |
C14H9Cl3N2O2S |
---|---|
Molecular Weight |
379.7 g/mol |
IUPAC Name |
6-chloro-5-(2,3-dichlorophenoxy)-2-(trideuterio(113C)methylsulfinyl)-1H-benzimidazole |
InChI |
InChI=1S/C14H9Cl3N2O2S/c1-22(20)14-18-9-5-8(16)12(6-10(9)19-14)21-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)/i1+1D3 |
InChI Key |
GABQPFWIQFRJSE-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])S(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
CS(=O)C1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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